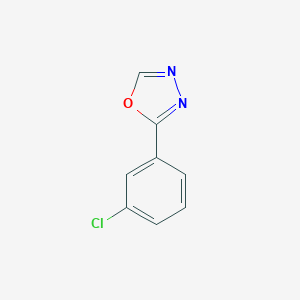

2-(3-Chlorophenyl)-1,3,4-oxadiazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-3-1-2-6(4-7)8-11-10-5-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPRLXXCIJKANA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640672 | |

| Record name | 2-(3-Chlorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5378-33-6 | |

| Record name | 2-(3-Chlorophenyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5378-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chlorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chlorophenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Chlorophenyl)-1,3,4-oxadiazole

Foreword

The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its broad spectrum of pharmacological activities.[1][2] Compounds incorporating this five-membered heterocycle have demonstrated significant potential as antibacterial, anti-inflammatory, anticancer, and antiviral agents.[3][4] The versatility of the 1,3,4-oxadiazole ring, including its ability to act as a bioisostere for amide and ester groups, makes it a highly attractive motif for drug design and development.[3] This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a specific, yet representative, member of this class: 2-(3-Chlorophenyl)-1,3,4-oxadiazole. The methodologies and analytical strategies detailed herein are designed to be both instructive for researchers new to the field and a valuable reference for seasoned drug development professionals.

Synthetic Strategy: A Mechanistic Approach to the Formation of the 1,3,4-Oxadiazole Ring

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is most commonly and reliably achieved through the cyclodehydration of N,N'-diacylhydrazines. This robust method offers high yields and a straightforward pathway to the desired heterocyclic core. The selected synthetic route for this compound involves a two-step process commencing with the formation of an N-acylhydrazone, followed by oxidative cyclization. This approach is favored for its operational simplicity and the ready availability of starting materials.

The overall synthetic transformation can be visualized as follows:

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of N'-(3-Chlorobenzylidene)formohydrazide (N-Acylhydrazone Intermediate)

The initial step involves the condensation of 3-chlorobenzaldehyde with formic hydrazide. This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde, followed by dehydration to yield the N-acylhydrazone. The reaction is typically catalyzed by a small amount of acid.

Step 2: Oxidative Cyclization to this compound

The formed N-acylhydrazone undergoes oxidative cyclization to afford the 1,3,4-oxadiazole ring. A variety of oxidizing agents can be employed for this transformation, with Chloramine-T being a common and effective choice.[5] The mechanism involves the formation of a transient N-chloro species, which facilitates the intramolecular cyclization and subsequent elimination to yield the aromatic oxadiazole ring.

Comprehensive Characterization of this compound

The unambiguous identification and purity assessment of the synthesized this compound are paramount. A multi-technique analytical approach is employed to ensure the structural integrity of the target molecule.

The characterization workflow is outlined below:

Caption: Workflow for the characterization of the target compound.

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 3-chlorophenyl ring and the proton on the oxadiazole ring. The protons on the substituted benzene ring will exhibit complex splitting patterns (multiplets) in the aromatic region (typically δ 7.5-8.2 ppm). The proton on the oxadiazole ring is expected to appear as a singlet at a downfield chemical shift (around δ 8.5-9.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms in the molecule. The carbons of the 3-chlorophenyl group will resonate in the aromatic region (approximately δ 125-135 ppm). The carbon attached to the chlorine atom will have a distinct chemical shift. The two carbons of the 1,3,4-oxadiazole ring are expected to appear at highly deshielded positions (typically δ 155-165 ppm).

2.1.2. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 180.59, corresponding to the molecular formula C₈H₅ClN₂O.[6] The presence of the chlorine isotope will result in a characteristic [M+2]⁺ peak at approximately one-third the intensity of the molecular ion peak.

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for:

-

C=N stretching of the oxadiazole ring (around 1650 cm⁻¹)

-

C-O-C stretching of the oxadiazole ring (around 1050 cm⁻¹)

-

Aromatic C-H stretching (above 3000 cm⁻¹)

-

Aromatic C=C stretching (around 1600 and 1475 cm⁻¹)

-

C-Cl stretching (in the fingerprint region, typically below 800 cm⁻¹)

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): TLC will be utilized to monitor the progress of the reaction and to get a preliminary indication of the product's purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the final purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) will be used.

Experimental Protocols

Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Chlorobenzaldehyde | 140.57 | 1.41 g | 0.01 |

| Formic Hydrazide | 60.06 | 0.60 g | 0.01 |

| Ethanol | 46.07 | 20 mL | - |

| Glacial Acetic Acid | 60.05 | 2-3 drops | - |

| Chloramine-T | 227.64 | 2.28 g | 0.01 |

Procedure:

-

Formation of the N-Acylhydrazone:

-

To a solution of 3-chlorobenzaldehyde (1.41 g, 0.01 mol) in ethanol (20 mL) in a 100 mL round-bottom flask, add formic hydrazide (0.60 g, 0.01 mol).

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature. The N-acylhydrazone intermediate may precipitate. If so, collect the solid by filtration. Otherwise, proceed directly to the next step.

-

-

Oxidative Cyclization:

-

To the reaction mixture containing the N-acylhydrazone, add Chloramine-T (2.28 g, 0.01 mol).

-

Reflux the mixture for an additional 3-5 hours. Monitor the formation of the product by TLC.

-

After the reaction is complete, cool the mixture and pour it into ice-cold water.

-

The crude this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization Protocols

3.2.1. NMR Spectroscopy

-

Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

3.2.2. Mass Spectrometry

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

Acquire the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

3.2.3. IR Spectroscopy

-

Prepare a KBr pellet of the solid sample or acquire the spectrum using an ATR-FTIR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

3.2.4. HPLC

-

Prepare a standard solution of the purified compound of known concentration.

-

Inject the solution onto a C18 reversed-phase column.

-

Elute with a suitable mobile phase gradient (e.g., 10-90% acetonitrile in water over 20 minutes) and monitor the absorbance at an appropriate wavelength (e.g., 254 nm).

Expected Data Summary

| Parameter | Expected Value/Observation |

| Molecular Formula | C₈H₅ClN₂O |

| Molecular Weight | 180.59 g/mol [6] |

| Appearance | White to off-white solid |

| ¹H NMR (predicted) | Aromatic protons (multiplets, δ 7.5-8.2 ppm), Oxadiazole proton (singlet, δ 8.5-9.0 ppm) |

| ¹³C NMR (predicted) | Aromatic carbons (δ 125-135 ppm), Oxadiazole carbons (δ 155-165 ppm) |

| Mass Spectrum (EI) | [M]⁺ at m/z 180, [M+2]⁺ at m/z 182 |

| IR (cm⁻¹) | ~3050 (Ar-H), ~1650 (C=N), ~1600, 1475 (Ar C=C), ~1050 (C-O-C) |

| Purity (HPLC) | >95% |

| Yield (Typical) | 60-80% |

Conclusion

This guide has provided a detailed and technically grounded framework for the synthesis and characterization of this compound. The described protocols are based on established and reliable chemical transformations and analytical techniques.[3][7] By adhering to these methodologies, researchers can confidently synthesize and validate the structure and purity of this and related 1,3,4-oxadiazole derivatives, thereby facilitating further investigations into their promising pharmacological properties. The versatility of the 1,3,4-oxadiazole scaffold ensures that it will remain a significant area of research in the quest for novel therapeutic agents.[1][2]

References

-

Bhat, K. I., Sufeera, K., & Chaitanya Sunil Kumar, P. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 310-314. [Link]

-

Bollikolla, H. B., & Reddy, C. S. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-275. [Link]

-

de Oliveira, C. S., Lacerda, R. B., & de Lima, G. M. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(6), 6378-6415. [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24283020, this compound. Retrieved from [Link]

-

Rajak, H., Kharya, M. D., & Mishra, P. (2009). Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles. International Journal of Pharmaceutical Sciences and Nanotechnology, 2(1), 431-439. [Link]

-

Salama, A. A. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 30. [Link]

-

Singh, S., & Sharma, P. C. (2021). 1, 3, 4-OXADIAZOLE AND ITS POTENCY: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 12(10), 5292-5299. [Link]

-

SpectraBase. (n.d.). 2-(3-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole. Retrieved from [Link]

-

Taylor & Francis Online. (2016). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

-

Verma, R. S., & Pandey, A. K. (2011). SYNTHESIS OF NOVEL 1,3,4-OXADIAZOLE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica - Drug Research, 68(2), 215-221. [Link]

-

Wiley Online Library. (n.d.). 2,5-bis(m-Chlorophenyl)-1,3,4-oxadiazole. Retrieved from [Link]

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. This compound | CAS 5378-33-6 [matrix-fine-chemicals.com]

- 7. tandfonline.com [tandfonline.com]

The Pharmacological Potential of 2-(3-Chlorophenyl)-1,3,4-oxadiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the 1,3,4-oxadiazole ring stands as a "privileged scaffold," a core structural motif consistently found in molecules exhibiting a wide array of biological activities.[1][2][3] Its inherent properties, including metabolic stability and the ability to participate in hydrogen bonding, make it an attractive framework for the design of novel therapeutic agents.[4] This guide delves into a specific, highly promising subclass: 2-(3-Chlorophenyl)-1,3,4-oxadiazole derivatives. The introduction of a 3-chlorophenyl moiety at the 2-position of the oxadiazole ring has been shown to modulate and, in many cases, enhance the pharmacological effects of the parent compound. This document provides an in-depth technical exploration of the synthesis, biological activities, and therapeutic potential of these derivatives, tailored for researchers, scientists, and professionals in the field of drug development.

The this compound Core: Synthesis and Structural Significance

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in organic chemistry, often involving the cyclization of acid hydrazides.[5] A common route to obtaining this compound derivatives involves the reaction of 3-chlorobenzohydrazide with various aromatic aldehydes or carboxylic acids, followed by cyclodehydration.[6]

The presence of the chlorine atom at the meta-position of the phenyl ring is of particular significance. This substitution introduces a moderate electron-withdrawing effect and increases the lipophilicity of the molecule, which can influence its pharmacokinetic and pharmacodynamic properties. The specific placement of the chloro group can affect how the molecule interacts with biological targets, potentially leading to enhanced potency and selectivity for certain enzymes or receptors.

A Spectrum of Biological Activities

Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new drugs to treat a variety of diseases. The following sections will explore their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.

Antimicrobial Activity: A New Front in the Fight Against Drug Resistance

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[7] The 1,3,4-oxadiazole nucleus is a key feature in many compounds with demonstrated antimicrobial properties.[8] The antimicrobial action of these compounds is partly attributed to the toxophoric -N=C-O- linkage, which can interact with nucleophilic centers within microbial cells.[8]

While specific studies focusing solely on 2-(3-chlorophenyl) derivatives are emerging, the broader class of chloro-substituted phenyl oxadiazoles has shown significant promise. For instance, a study on various 1,3,4-oxadiazole derivatives reported that compounds with chloro-substitutions on the phenyl ring exhibited notable antibacterial activity.

Key Findings on Chloro-substituted Phenyl Oxadiazole Derivatives:

| Compound Type | Target Organism | Activity | Reference |

| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamide | Staphylococcus aureus | MIC: 8-32 µg/ml | [8] |

| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole | Not specified | Excellent anticonvulsant, implies CNS activity | [9] |

| 1,4-bis(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzene | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Limited to no activity | [10] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard procedure for its determination.

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

-

Serial Dilution of Test Compound: The this compound derivative is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

-

Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included. A standard antibiotic (e.g., amoxicillin) is also tested as a reference.[5]

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Targeting the Hallmarks of Cancer

The 1,3,4-oxadiazole scaffold is a component of numerous compounds investigated for their anticancer properties.[3][11] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes like telomerase and receptor tyrosine kinases such as EGFR.[4]

A specific derivative, 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) , has been identified as a potent anticancer agent in hepatocellular carcinoma (HCC) cells.[12] This compound was found to induce its antiproliferative effects by targeting the NF-κB signaling pathway.[12] Specifically, CMO was shown to decrease the phosphorylation of IκB and p65, key proteins in this pathway, leading to the induction of apoptosis.[12]

Key Findings in Anticancer Activity:

| Compound | Cell Line | Mechanism of Action | IC50 | Reference |

| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) | HCCLM3 (Hepatocellular Carcinoma) | Inhibition of NF-κB signaling | 27.5 µM | [12] |

| 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) N-(4-oxo-2-propylquinazolin)-3-(4H) acetamide | HeLa (Cervical Cancer) | Not specified | 7.52 µM | [3] |

| 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazoles | Not specified | EGFR tyrosine kinase inhibition | Not specified | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., HepG2, HeLa) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. The 1,3,4-oxadiazole nucleus is present in many compounds with anti-inflammatory properties.[13][14] One of the proposed mechanisms for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins.

A notable finding in this area is the demonstrated anti-inflammatory activity of [3-Chloro-N-[5-(3-Chloro-phenyl)-[9][13][15] oxadiazole-2yl] benzamide (C4)] .[1][16] This compound showed a good response in the carrageenan-induced rat paw edema model, a standard in vivo assay for evaluating acute anti-inflammatory effects.[1][16]

Key Findings in Anti-inflammatory Activity:

| Compound | Assay | Activity | Reference |

| [3-Chloro-N-[5-(3-Chloro-phenyl)-[9][13][15] oxadiazole-2yl] benzamide (C4)] | Carrageenan-induced rat paw edema | Good anti-inflammatory response | [1][16] |

| Oxadiazole derivative with p-chlorophenyl substitution (Ox-6f) | Heat-induced albumin denaturation | 74.16% inhibition at 200 µg/mL | [13] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is widely used to screen for acute anti-inflammatory activity.

-

Animal Grouping: Albino rats are divided into control, standard (e.g., indomethacin), and test groups.[1]

-

Compound Administration: The test compound, standard drug, or vehicle (for the control group) is administered orally or intraperitoneally.

-

Induction of Edema: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the inflamed paw is measured at various time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups compared to the control group.

Anticonvulsant Activity: Potential for Neurological Disorders

Epilepsy is a common neurological disorder characterized by recurrent seizures. Several five-membered heterocyclic compounds, including 1,3,4-oxadiazole derivatives, have been investigated for their anticonvulsant properties.[6][9] The mechanism of action for many anticonvulsants involves the modulation of ion channels or neurotransmitter systems, such as the GABAergic system.

While direct studies on 2-(3-chlorophenyl) derivatives are still emerging, related compounds have shown significant anticonvulsant effects. For example, 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole was identified as a promising anticonvulsant in a study, with the electron-withdrawing nature of the chloro-substituent being highlighted as potentially important for activity.[9]

Key Findings in Anticonvulsant Activity:

| Compound | Assay | Activity | Reference |

| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole | Maximal Electroshock (MES) | Excellent anticonvulsant activity | [9] |

| Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid derivatives | MES and PTZ induced seizures | Potent anticonvulsant activity | [17] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Animal Preparation: Mice are administered the test compound, a standard drug (e.g., phenytoin), or a vehicle.[9]

-

Induction of Seizure: After a predetermined time to allow for drug absorption, a supramaximal electrical stimulus is delivered through corneal or ear electrodes.

-

Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Assessment of Protection: The ability of the test compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant activity.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of this compound derivatives is intricately linked to their chemical structure. The presence and position of the chloro group on the phenyl ring, as well as the nature of the substituent at the 5-position of the oxadiazole ring, play a crucial role in determining the potency and selectivity of these compounds.

From the available data, it can be inferred that:

-

The Chloro Substituent: The electron-withdrawing nature and lipophilicity of the chlorine atom are important for activity. Its position on the phenyl ring can influence the binding affinity to the target protein.

-

The 5-Position Substituent: The nature of the group at the 5-position of the oxadiazole ring significantly impacts the biological activity. Different aryl or alkyl groups can be introduced to modulate the compound's properties and target specificity.

Future research in this area should focus on:

-

Systematic SAR studies: Synthesizing and testing a wider range of this compound derivatives with diverse substituents at the 5-position to establish a more comprehensive understanding of the structure-activity relationship.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In vivo efficacy and safety profiling: Evaluating the most promising candidates in relevant animal models of disease to assess their therapeutic potential and safety profiles.

Conclusion: A Promising Scaffold for Future Drug Discovery

The this compound scaffold represents a highly promising starting point for the development of new therapeutic agents. The derivatives discussed in this guide have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. The versatility of the 1,3,4-oxadiazole ring, combined with the modulating influence of the 3-chlorophenyl substituent, provides a rich chemical space for the design and synthesis of novel drug candidates. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in unlocking their full therapeutic potential.

References

-

Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. NIH. [Link]

-

Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. Brieflands. [Link]

-

SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SUBSTITUTED OXADIAZOLE AND THIADIAZOLE DERIVATIVES. ACTA POLONIAE PHARMACEUTICA. [Link]

-

Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. Biointerface Research in Applied Chemistry. [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. [Link]

-

Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. NIH. [Link]

-

Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. ThaiScience. [Link]

-

Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Thieme Connect. [Link]

-

Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. Lupine Publishers. [Link]

-

Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. ResearchGate. [Link]

-

Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids. PMC. [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. [Link]

-

Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity. Letters in Applied NanoBioScience. [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

-

Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]

-

Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Brieflands. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC. [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]

-

Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. ResearchGate. [Link]

-

Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. [Link]

Sources

- 1. brieflands.com [brieflands.com]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ptfarm.pl [ptfarm.pl]

- 10. lupinepublishers.com [lupinepublishers.com]

- 11. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 13. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thaiscience.info [thaiscience.info]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. researchgate.net [researchgate.net]

- 17. Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-(3-Chlorophenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The 1,3,4-oxadiazole nucleus stands as a "privileged scaffold" in medicinal chemistry, a core structural motif that consistently imparts a diverse range of biological activities to the molecules that contain it.[1][2][3] These five-membered heterocyclic compounds, featuring one oxygen and two nitrogen atoms, are integral to a multitude of pharmacologically active agents, demonstrating antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] Their metabolic stability, favorable pharmacokinetic profile, and capacity to act as bioisosteres for amide and ester functionalities contribute to their prominence in modern drug discovery.[7] Within this versatile class, 2-(3-Chlorophenyl)-1,3,4-oxadiazole has emerged as a compound of significant interest, particularly for its potent antibacterial effects. This in-depth technical guide will dissect the current understanding of its mechanism of action, with a primary focus on its antibacterial activity, while also exploring potential avenues for its role in oncology and inflammatory disease.

Part 1: The Core Directive - A Multi-pronged Assault on Bacterial Viability

The primary mechanism of action for this compound and its close structural analogs, such as compound 1771 (2-oxo-2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)ethyl 2-(naphtho[2,1-b]furan-1-yl)acetate), is centered on the disruption of the bacterial cell envelope, a critical structure for survival and pathogenesis.[8][9] This is not a singular, targeted attack but rather a sophisticated, dual-pronged strategy that undermines the integrity of this vital barrier.

Inhibition of Lipoteichoic Acid (LTA) Synthesis

A key facet of the antibacterial activity of this oxadiazole derivative is its ability to inhibit the biosynthesis of lipoteichoic acid (LTA), a major component of the cell wall in Gram-positive bacteria.[8][9] LTA plays a crucial role in maintaining cell wall structure, ion homeostasis, and autolysin regulation. Its disruption leads to catastrophic consequences for the bacterial cell.

The inhibitory effect on LTA synthesis has been demonstrated through robust experimental protocols, primarily involving Western blot analysis to quantify LTA levels in treated bacterial cultures.[10][11]

Experimental Protocol: Western Blot for Lipoteichoic Acid (LTA) Detection [10][11]

-

Bacterial Culture and Treatment: Staphylococcus aureus strains (e.g., RN4220) are cultured to mid-logarithmic phase. The cultures are then treated with varying concentrations of this compound or its analog, compound 1771, for a specified duration.

-

Cell Lysis and Protein Quantification: Bacterial cells are harvested by centrifugation, washed, and then lysed using enzymatic (e.g., lysostaphin) and mechanical (e.g., bead beating) methods. The total protein concentration of the resulting lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Western Blotting: An equal amount of total protein from each treatment group is separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

-

Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for polyglycerol-phosphate, the backbone of LTA. Following washing steps, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Signal Detection: The signal is developed using a chemiluminescent substrate, and the resulting bands corresponding to LTA are visualized and quantified using an imaging system. A dose-dependent decrease in the intensity of the LTA band in treated samples compared to the vehicle control indicates inhibition of LTA synthesis.

LtaS-Independent Mechanism of Action

While the inhibition of LTA synthesis is a significant contributor to the antibacterial effect, compelling evidence suggests that this compound and its analogs also exert their activity through a mechanism independent of the primary LTA synthase enzyme, LtaS.[9][12][13] This finding is crucial as it suggests a broader spectrum of activity and a lower propensity for the development of resistance through target-specific mutations.

The LtaS-independent mechanism was elucidated through a series of elegant genetic and microbiological experiments.

Experimental Protocol: Determining LtaS-Independent Activity [7]

-

Construction of LtaS Deletion and Overexpression Strains: Isogenic strains of S. aureus are engineered to either lack the ltaS gene (ΔltaS) or to overexpress it from a plasmid.

-

Minimum Inhibitory Concentration (MIC) Assays: The MIC of this compound is determined for the wild-type, ΔltaS, and LtaS-overexpressing strains using standard broth microdilution methods.[6][14][15]

-

Comparative Analysis: The MIC values are compared across the different strains. If the compound's activity is solely dependent on LtaS inhibition, the ΔltaS strain would be expected to be resistant, and the overexpression strain might show increased susceptibility. However, studies with compound 1771 have shown that its MIC is largely unaffected by the LtaS expression level, indicating an alternative or additional target.[7][9]

The precise molecular target of this LtaS-independent pathway is an active area of investigation. It is hypothesized that the compound may interfere with other essential enzymes involved in cell wall biogenesis or disrupt the integrity of the cell membrane through a more direct physical interaction.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound 1771 against Staphylococcus Species [1]

| Bacterial Strain | MIC (µg/mL) |

| S. aureus (various strains) | 4 - 16 |

| S. epidermidis (various strains) | 8 - 16 |

Part 2: Exploring the Wider Therapeutic Landscape - Anticancer and Anti-inflammatory Potential

While the antibacterial mechanism of this compound is the most well-defined, the broader class of 2-aryl-1,3,4-oxadiazoles has demonstrated significant potential in oncology and the treatment of inflammatory diseases. The presence of the 3-chlorophenyl moiety is anticipated to modulate these activities, making it a compelling candidate for further investigation.

Anticancer Activity: Targeting Key Oncogenic Pathways

Numerous studies have highlighted the anticancer properties of 1,3,4-oxadiazole derivatives, which often act through the inhibition of critical enzymes and signaling pathways that drive tumor growth and survival.[16][17]

Potential Anticancer Mechanisms:

-

Enzyme Inhibition: 1,3,4-oxadiazoles have been shown to inhibit a range of enzymes crucial for cancer cell proliferation, including:

-

Thymidylate Synthase: Inhibition of this enzyme disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.[16]

-

Histone Deacetylases (HDACs): HDAC inhibitors can alter chromatin structure, leading to the re-expression of tumor suppressor genes.[12]

-

Telomerase: Inhibition of telomerase, an enzyme that maintains the length of telomeres, can lead to cellular senescence and apoptosis in cancer cells.[12]

-

PARP (Poly (ADP-ribose) polymerase): PARP inhibitors are particularly effective in cancers with deficiencies in DNA repair pathways.[16]

-

-

Growth Factor Receptor Inhibition: Derivatives of 1,3,4-oxadiazole have been shown to inhibit vascular endothelial growth factor receptor (VEGFR), a key mediator of angiogenesis, the process by which tumors develop their own blood supply.[16]

Experimental Workflow: In Vitro Anticancer Activity Screening

Caption: Workflow for in vitro evaluation of anticancer activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The 1,3,4-oxadiazole scaffold is also a recognized pharmacophore for anti-inflammatory agents.[2][18] These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade.

Potential Anti-inflammatory Mechanisms:

-

Cyclooxygenase (COX) Inhibition: Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins, key mediators of inflammation and pain. The planar, aromatic nature of the 1,3,4-oxadiazole ring makes it a suitable candidate for binding to the active site of COX enzymes.[19]

-

Lipoxygenase (LOX) Inhibition: Some 1,3,4-oxadiazole derivatives have also been shown to inhibit lipoxygenases, enzymes that produce leukotrienes, another class of inflammatory mediators.

Signaling Pathway Diagram: COX-Mediated Inflammation

Caption: Inhibition of the COX pathway by this compound.

Conclusion: A Versatile Molecule with Untapped Potential

This compound represents a compelling lead compound with a well-defined, multi-faceted antibacterial mechanism of action. Its ability to disrupt the bacterial cell envelope through both LTA synthesis inhibition and an LtaS-independent pathway makes it a promising candidate for combating drug-resistant Gram-positive pathogens. Furthermore, the established anticancer and anti-inflammatory potential of the broader 1,3,4-oxadiazole class suggests that this specific derivative warrants further investigation in these therapeutic areas. Future research should focus on elucidating the precise molecular targets of its LtaS-independent antibacterial activity and exploring its efficacy and mechanisms in relevant cancer and inflammatory models. The insights gained from such studies will be invaluable for the rational design and development of next-generation therapeutics based on this privileged scaffold.

References

-

Bano, S., Javed, K., Ahmad, S., Rathish, I. G., Singh, S., & Alam, M. S. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(16), 4948. [Link]

-

Cheng, M., et al. (2013). Small molecule inhibitor of lipoteichoic acid synthesis is an antibiotic for Gram-positive bacteria. Proceedings of the National Academy of Sciences, 110(11), 431-436. [Link]

-

Glomb, T., Szymankiewicz, K., & Świątek, P. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [Link]

-

Hussain, A., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5707. [Link]

-

Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(7), 2325. [Link]

-

Santana, C. S., et al. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases, 9(11), 2141–2159. [Link]

-

Santana, C. S., et al. (2023). Improved antibacterial activity of 1,3,4 oxadiazole-based compounds that restrict >Staphylococcus aureus> growth independent of LtaS function. University of Bath's research portal. [Link]

-

Santana, C. S., et al. (2023). Synthesis, molecular docking and antibacterial activity of an oxadiazole-based lipoteichoic acid inhibitor and its metabolites. ORCA - Cardiff University. [Link]

-

Sharma, P. C., & Kumar, A. (2020). Pharmacological Evaluation of 5-Aryl-1,3,4-Oxadiazole-2(3h) Thione Derivatives as Anti-Inflammatory Agents. International Journal of Pharmaceutical Research and Innovation, 13, 105-117. [Link]

-

Sork-un, P., et al. (2021). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Microbiology, 16, 1025–1035. [Link]

-

Winstel, V., et al. (2024). Type I Lipoteichoic Acid (LTA) Detection by Western Blot. Methods in Molecular Biology, 2727, 95-106. [Link]

-

Yadav, D., et al. (2021). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. Journal of Pharmaceutical Research International, 33(47A), 50-58. [Link]

-

Z-Q, Xia, et al. (2018). Lipoteichoic Acid Is Involved in the Ability of the Immunobiotic Strain Lactobacillus plantarum CRL1506 to Modulate the Intestinal Antiviral Innate Immunity Triggered by TLR3 Activation. Frontiers in Immunology, 9, 399. [Link]

-

Ahsan, M. J., et al. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Chemical and Pharmaceutical Bulletin, 62(7), 675-684. [Link]

-

Atanasova, M., et al. (2023). Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. Pharmacia, 70(4), 1013-1020. [Link]

-

Chen, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry, 13(10), 1189-1202. [Link]

-

Santana, C. S., et al. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases, 9(11), 2141-2159. [Link]

-

Lee, J. C., et al. (2022). Structure-Based Discovery of Lipoteichoic Acid Synthase Inhibitors. Journal of Medicinal Chemistry, 65(10), 7246-7263. [Link]

-

Stoica, I. C., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 26(11), 3326. [Link]

-

Espaillat, A., et al. (2023). Qualitative and Quantitative Methods to Measure Antibacterial Activity Resulting from Bacterial Competition. Journal of Visualized Experiments, (197), e65551. [Link]

-

Shang, D., et al. (2022). Hybrid Antimicrobial Peptide Targeting Staphylococcus aureus and Displaying Anti-infective Activity in a Murine Model. Frontiers in Microbiology, 13, 843903. [Link]

-

Al-Saeed, F. A. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 18-24. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2019). Assessment of antimicrobial activity. protocols.io. [Link]

-

CLSI. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Clinical and Laboratory Standards Institute. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. actascientific.com [actascientific.com]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. Small molecule inhibitor of lipoteichoic acid synthesis is an antibiotic for Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Type I Lipoteichoic Acid (LTA) Detection by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 11. Type I Lipoteichoic Acid (LTA) Detection by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Assessment of antimicrobial activity [protocols.io]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]

- 17. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. whitesscience.com [whitesscience.com]

- 19. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(3-Chlorophenyl)-1,3,4-oxadiazole

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative for Privileged Scaffolds

In the landscape of modern medicinal chemistry, the 1,3,4-oxadiazole ring stands out as a "privileged scaffold."[1] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented its role in the development of novel therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[2][3][4][5] The compound 2-(3-Chlorophenyl)-1,3,4-oxadiazole is a representative member of this critical class. Its synthesis, like that of any potential pharmaceutical agent, is merely the first step. The subsequent, and arguably more critical, phase is rigorous structural confirmation and purity assessment. An unverified molecular structure is a liability; it undermines biological data and invalidates subsequent research.

This guide provides an in-depth, field-proven approach to the comprehensive spectroscopic analysis of this compound. We will move beyond rote procedural descriptions to explore the causal reasoning behind analytical choices, ensuring a self-validating and authoritative characterization of the molecule.

Molecular Identity and Analytical Workflow

The first step in any analysis is to define the target structure. The molecular formula is C₈H₅ClN₂O, with a monoisotopic mass of 180.0090 Da.[6]

A robust analytical workflow is not a linear path but a synergistic process where each technique cross-validates the others. This ensures the final structural assignment is unambiguous.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

-

Principle & Rationale: ¹H NMR spectroscopy maps the chemical environment of each proton. For this compound, it is indispensable for confirming the substitution pattern on the phenyl ring and identifying the lone proton on the oxadiazole ring. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) are all critical data points.

-

Experimental Protocol (400 MHz Spectrometer):

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

-

Solubilization: Dissolve the sample in approximately 0.7 mL of a high-purity deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a 5 mm NMR tube.[7] The choice of solvent is critical; DMSO-d₆ is often preferred for 1,3,4-oxadiazole derivatives due to its excellent solubilizing power for these often crystalline compounds.[8]

-

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent peak is used for reference.

-

Acquisition: Acquire the spectrum at a standard probe temperature (e.g., 25 °C). A sufficient number of scans (typically 16-64) should be averaged to achieve a high signal-to-noise ratio.

-

-

Predicted Data & Interpretation: The aromatic region will be complex due to second-order effects, but a clear pattern should emerge. The single proton on the oxadiazole ring is expected to be the most downfield proton signal due to the deshielding effects of the adjacent heteroatoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| H (Oxadiazole) | ~8.5 - 9.5 | Singlet (s) | Highly deshielded proton on the heterocyclic ring. |

| H (Aromatic C2') | ~8.1 - 8.3 | Singlet (s) or narrow Triplet (t) | Ortho to the oxadiazole, adjacent to Cl. |

| H (Aromatic C4', C6') | ~7.9 - 8.1 | Multiplet (m) or two Doublets (d) | Protons ortho and para to the oxadiazole substituent. |

| H (Aromatic C5') | ~7.6 - 7.8 | Triplet (t) or Multiplet (m) | Proton meta to both the oxadiazole and Cl. |

Carbon (¹³C) NMR Spectroscopy

-

Principle & Rationale: ¹³C NMR provides a count of unique carbon atoms and information about their electronic environment (e.g., aromatic, heterocyclic, etc.). For this molecule, we expect to see 8 distinct carbon signals, confirming the presence of all carbons in the proposed structure. The carbons of the oxadiazole ring are particularly diagnostic, appearing at a characteristic downfield shift.[9]

-

Experimental Protocol (100 MHz Spectrometer):

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Use 20-50 mg of the compound dissolved in ~0.7 mL of deuterated solvent.

-

Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A greater number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

-

Predicted Data & Interpretation: The two carbons of the oxadiazole ring will be the most downfield, followed by the aromatic carbons. The carbon bearing the chlorine atom will also have a characteristic shift.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C (Oxadiazole, C2) | ~164 - 166 | Carbon in the oxadiazole ring attached to the phenyl group.[9] |

| C (Oxadiazole, C5) | ~161 - 163 | Carbon in the oxadiazole ring bearing a proton.[9] |

| C (Aromatic, C3') | ~134 - 136 | Aromatic carbon directly bonded to chlorine. |

| C (Aromatic, C1') | ~129 - 131 | Aromatic carbon attached to the oxadiazole ring (ipso-carbon). |

| C (Aromatic, C2', C4', C5', C6') | ~125 - 132 | Remaining four aromatic carbons, with distinct chemical shifts. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

-

Principle & Rationale: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, FT-IR is crucial for confirming the presence of the core oxadiazole ring and the aromatic system, and the absence of starting material functionalities (e.g., -C=O of a carboxylic acid or -NH₂ of a hydrazide).[10]

-

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount (1-2 mg) of the solid, dry sample directly onto the ATR crystal.

-

Analysis: Apply pressure to ensure good contact between the sample and the crystal.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background scan of the empty crystal should be taken first.

-

-

Predicted Data & Interpretation: The spectrum should display characteristic peaks for the C=N and C-O-C bonds of the oxadiazole ring, which are definitive for its formation.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| ~3100 - 3000 | Aromatic C-H stretch | Confirms the presence of the phenyl ring.[7] |

| ~1615 - 1600 | C=N stretch | Key indicator of the oxadiazole heterocyclic ring.[2][3] |

| ~1580 - 1450 | Aromatic C=C stretch | Further confirms the aromatic ring. |

| ~1270 - 1250 | Asymmetric C-O-C stretch | Diagnostic for the ether-like linkage within the oxadiazole ring.[7] |

| ~1070 - 1020 | Symmetric C-O-C stretch | Complements the asymmetric stretch, confirming the oxadiazole ring. |

| ~800 - 750 | C-Cl stretch | Confirms the presence of the chloro-substituent. |

Mass Spectrometry (MS): The Molecular Weight Verdict

-

Principle & Rationale: Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation patterns. For this molecule, high-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₈H₅ClN₂O) by providing a mass measurement with high precision. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) provides an additional layer of confirmation.

-

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample (in solution or via a direct insertion probe) into the instrument.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a positively charged molecular ion (M⁺•) and fragment ions.[7]

-

Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

-

-

Predicted Data & Interpretation: The most crucial peak is the molecular ion peak.

| Ion | Predicted m/z | Significance |

| [M]⁺• | 180 / 182 | Molecular ion peak. The presence of two peaks with an intensity ratio of approximately 3:1 is the classic signature of a molecule containing one chlorine atom. |

| [M-N₂-HCN]⁺• | 125 / 127 | A potential major fragment corresponding to the chlorobenzoyl cation, a common fragmentation pathway for 1,3,4-oxadiazoles.[11] |

| [C₆H₄Cl]⁺ | 111 / 113 | Chlorophenyl cation fragment. |

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

-

Principle & Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions in conjugated systems.[12] For this compound, the conjugated system extending across the phenyl and oxadiazole rings will produce a characteristic absorption maximum (λmax). This technique is excellent for confirming the presence of the overall chromophore and is often used for quantitative analysis.

-

Experimental Protocol:

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (e.g., methanol, ethanol, or acetonitrile).

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Acquisition: Record the spectrum, typically from 200 to 400 nm, using a matched cuvette containing the pure solvent as a blank.[13]

-

-

Predicted Data & Interpretation:

| Parameter | Predicted Value | Significance |

| λmax | ~260 - 280 nm | This absorption maximum corresponds to the π → π* electronic transition within the conjugated aromatic-heterocyclic system. The exact value can be influenced by the solvent.[7][14] |

Conclusion: A Unified and Self-Validating Analysis

The structural elucidation of this compound is not achieved by a single technique but by the convergence of evidence from a suite of spectroscopic methods. NMR defines the carbon-hydrogen skeleton, FT-IR confirms the essential functional groups of the heterocycle, mass spectrometry provides an unequivocal molecular weight and formula, and UV-Vis spectroscopy verifies the integrity of the conjugated electronic system. Together, they form a self-validating system that provides the highest degree of confidence in the molecule's identity and purity, a non-negotiable standard for any compound intended for further research and development.

References

-

SpectraBase. (n.d.). 2-(3-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole. Wiley. Retrieved from [Link]

-

Richard, R., et al. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Current Botany, 16, 232-241. Retrieved from [Link]

-

ResearchGate. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of 1,3,4-oxadiazole Derivatives using an Ultrasonic Technique. Organic Chemistry International. Retrieved from [Link]

-

Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the three oxadiazole derivatives. Retrieved from [Link]

-

Organic Chemistry Research. (2021). Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. Organic Chemistry Research, 7(1), 54-60. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-bis(m-Chlorophenyl)-1,3,4-oxadiazole. Wiley. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-bis(o-Chlorophenyl)-1,3,4-oxadiazole. Wiley. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. Retrieved from [Link]

-

Afolabi, A. O., et al. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. Lupine Publishers. Retrieved from [Link]

-

Bhat, K. I., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 310-314. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 28(14), 5563. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical properties and UV-Visible analysis of synthesized 1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Chemical Studies. Retrieved from [Link]

-

CORE. (1987). Mass spectrometry of oxazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption and fluorescence spectra of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of the synthesized.... Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole - Optional[13C NMR]. Wiley. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. Retrieved from [Link]

-

National Institutes of Health. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3,4-Oxadiazole. Retrieved from [Link]

-

CDN. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. updatepublishing.com [updatepublishing.com]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. jyoungpharm.org [jyoungpharm.org]

- 5. 1,3,4-Oxadiazole - Wikipedia [en.wikipedia.org]

- 6. PubChemLite - this compound (C8H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. journalspub.com [journalspub.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-(3-Chlorophenyl)-1,3,4-oxadiazole

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the synthesis, historical context, and biomedical significance of 2-(3-chlorophenyl)-1,3,4-oxadiazole, a member of the esteemed 1,3,4-oxadiazole class of heterocyclic compounds. As a senior application scientist, the following narrative is structured to deliver not just procedural steps, but the scientific rationale that underpins the methodological choices in the journey of this compound from its conceptual synthesis to its potential therapeutic applications.

The 1,3,4-Oxadiazole Core: A Cornerstone in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] This scaffold is of immense interest in drug discovery due to its unique physicochemical properties. It is considered a bioisostere for carboxylic acids, esters, and carboxamides, offering improved metabolic stability and pharmacokinetic profiles.[2][3] The inherent chemical and thermal stability of the 1,3,4-oxadiazole ring, coupled with its ability to participate in hydrogen bonding, makes it a versatile building block for designing novel therapeutic agents.[4] Molecules incorporating this moiety have demonstrated a vast array of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, anticancer, and antiviral properties.[2][5][6]

A Legacy of Synthesis: The Historical Development of 1,3,4-Oxadiazoles

The journey to synthesizing compounds like this compound is built upon a rich history of chemical innovation. While the specific discovery of this exact molecule is not pinpointed to a singular event, its existence is a direct result of the development of general synthetic methods for the 1,3,4-oxadiazole ring system.

One of the foundational reactions in this field is the Einhorn-Brunner reaction , first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914.[7][8] This reaction involves the acid-catalyzed condensation of hydrazines or semicarbazides with diacylamines to form substituted 1,2,4-triazoles, but the underlying principles of cyclization were instrumental in the development of related heterocyclic chemistry.

The first preparation of the parent, unsubstituted 1,3,4-oxadiazole was reported by Ainsworth in 1965 through the thermolysis of formylhydrazone ethylformate.[5] However, for the synthesis of medicinally relevant substituted oxadiazoles, more versatile and higher-yielding methods were necessary. Over the decades, a number of robust synthetic protocols have been established.

Key Synthetic Methodologies for 2,5-Disubstituted 1,3,4-Oxadiazoles

The synthesis of this compound falls under the broader category of synthesizing 2,5-disubstituted 1,3,4-oxadiazoles. The primary strategies involve the formation of the oxadiazole ring from acyclic precursors. The choice of method often depends on the availability of starting materials, desired substitution patterns, and reaction conditions.

Cyclodehydration of 1,2-Diacylhydrazines

A prevalent and straightforward method is the cyclodehydration of 1,2-diacylhydrazine intermediates.[9][10][11] This approach involves the reaction of an acid hydrazide with a carboxylic acid or its derivative (like an acid chloride) to form the diacylhydrazine, which is then cyclized using a dehydrating agent.

Causality of Experimental Choice: The use of potent dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or triflic anhydride is crucial to drive the reaction towards the cyclized product by removing water.[11] POCl₃ is a common choice due to its efficacy and relatively low cost.

Oxidative Cyclization of N-Acylhydrazones

Another powerful technique is the oxidative cyclization of N-acylhydrazones.[12][13] These precursors are typically formed by the condensation of an acid hydrazide with an aldehyde. The subsequent cyclization is promoted by an oxidizing agent.

Causality of Experimental Choice: A variety of oxidizing agents can be employed, including chloramine-T, potassium permanganate (KMnO₄), and hypervalent iodine reagents.[13] Chloramine-T is often favored for its mild reaction conditions and good yields.[2] Microwave irradiation can also be used to accelerate this reaction.[14]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Einhorn-Brunner Reaction [drugfuture.com]

- 8. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 9. Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. ptfarm.pl [ptfarm.pl]

Introduction: The Prominence of the 1,3,4-Oxadiazole Scaffold

An In-Depth Technical Guide to 2-(3-Chlorophenyl)-1,3,4-oxadiazole: Synthesis, Biological Activity, and Therapeutic Potential

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including its ability to act as a bioisostere for amide and ester groups, make it a valuable building block in drug design.[1][4] The oxadiazole core is capable of participating in hydrogen bonding, enhancing the binding affinity of molecules to biological targets, and its metabolic stability is often superior to that of linear amide analogues.[4]

This guide focuses on a specific, highly promising derivative: This compound . The incorporation of a 3-chlorophenyl moiety introduces specific steric and electronic features, such as lipophilicity and electron-withdrawing effects, which significantly modulate the molecule's pharmacological profile. This whitepaper, designed for researchers and drug development professionals, provides a comprehensive review of the synthesis, multifaceted biological activities, and therapeutic applications of this compound and its closely related analogues, grounded in mechanistic insights and quantitative data.

PART 1: Synthesis and Chemical Characterization

The construction of the 1,3,4-oxadiazole ring is a well-established area of synthetic chemistry. The most prevalent and reliable methods involve the cyclization of hydrazine-derived precursors. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Core Synthetic Strategies

Two primary pathways dominate the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles:

-

Cyclodehydration of Diacylhydrazines: This classic method involves the reaction of a carboxylic acid hydrazide (e.g., 3-chlorobenzohydrazide) with an acylating agent (like an acid chloride or anhydride) to form an N,N'-diacylhydrazine intermediate. This intermediate is then subjected to dehydration using reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or sulfuric acid to induce ring closure.[1]

-

Oxidative Cyclization of N-Acylhydrazones: A more direct approach involves the condensation of an acid hydrazide with an aldehyde to form an N-acylhydrazone. This intermediate is then oxidized using a variety of reagents, such as chloramine-T, iodobenzene diacetate (IBD), or even molecular oxygen with a suitable catalyst, to yield the 1,3,4-oxadiazole ring.[5][6] This method is often preferred for its milder conditions and broader functional group tolerance.

Experimental Protocol: Oxidative Cyclization of an N-Acylhydrazone

This protocol describes a representative synthesis of a 2-(3-chlorophenyl)-5-aryl-1,3,4-oxadiazole derivative, a common strategy reported in the literature.[5] The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Synthesis of N'-(Arylmethylene)-3-chlorobenzohydrazide (Hydrazone Intermediate)

-

Rationale: This step creates the open-chain precursor containing all the necessary atoms for the target heterocycle. The condensation is typically acid-catalyzed to activate the aldehyde carbonyl for nucleophilic attack by the hydrazide.

-

Procedure:

-

Dissolve 3-chlorobenzohydrazide (10 mmol) in ethanol (50 mL).

-

Add the desired substituted aromatic aldehyde (10 mmol) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the pure hydrazone.

-

Step 2: Oxidative Cyclization to form the 1,3,4-Oxadiazole Ring

-

Rationale: This step uses an oxidizing agent to abstract two protons and facilitate the intramolecular cyclization and dehydration, forming the stable aromatic oxadiazole ring. Chloramine-T is an effective and readily available oxidant for this transformation.

-